molecular formula C18H16F2N2O2S2 B2517727 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide CAS No. 894014-84-7

2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2517727
CAS No.: 894014-84-7
M. Wt: 394.45
InChI Key: VQEZJKQMUWIJSN-UHFFFAOYSA-N
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Description

2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide ( 894014-84-7) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a molecular formula of C18H16F2N2O2S2 and an average molecular weight of 394.46 g/mol . Its structure is characterized by a benzene-sulfonamide core, substituted with fluorine atoms at the 2 and 5 positions, which is linked via a sulfonamide nitrogen to an ethyl chain connected to a 4-methyl-2-phenyl-1,3-thiazole heterocycle . The integration of the thiazole moiety , a privileged structure in medicinal chemistry, alongside the sulfonamide functional group , provides a versatile scaffold for bioactivity exploration . Sulfonamides are a well-established class of compounds known to exhibit a broad spectrum of pharmacological activities, primarily through mechanisms such as the inhibition of carbonic anhydrase or dihydropteroate synthetase, making them relevant for developing therapeutics for conditions like inflammation, glaucoma, and bacterial infections . The presence of the thiazole ring, commonly found in various bioactive molecules and commercial drugs, further enhances the potential of this compound to interact with diverse biological targets . Researchers can utilize this chemical as a key intermediate or precursor in synthesizing more complex molecules, or as a pharmacological probe for investigating novel biological pathways and protein targets, particularly those where sulfonamide-containing molecules are known to be active . This product is supplied with a minimum purity of 90% and is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S2/c1-12-16(25-18(22-12)13-5-3-2-4-6-13)9-10-21-26(23,24)17-11-14(19)7-8-15(17)20/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZJKQMUWIJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the sulfonamide group, and the fluorination of the benzene ring. One common synthetic route involves:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

    Fluorination of the Benzene Ring: This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole and sulfonamide groups can participate in redox reactions, potentially altering the compound’s properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Antimicrobial Applications

Research indicates that sulfonamides, including this compound, exhibit potent antimicrobial activity by inhibiting bacterial dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. Studies have shown that derivatives of this compound can effectively combat various bacterial strains:

CompoundActivityTarget
2,5-Difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamideModerate to HighGram-positive and Gram-negative bacteria
Other Sulfonamide DerivativesVariableVarious bacterial strains

In vitro evaluations demonstrated that the compound's structure allows for effective binding to the active sites of target enzymes, leading to significant antibacterial activity .

Cancer Therapeutics

The thiazole moiety present in this compound is known for its anticancer properties. Research has highlighted its potential in targeting cancer cells through various mechanisms:

  • Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, reducing Mcl-1 expression, which is crucial for cell survival in many cancers .
  • Apoptosis Induction : Studies indicate that compounds containing thiazole rings can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapies .
  • Selectivity Against Tumor Cells : Specific derivatives have demonstrated selectivity against human glioblastoma and melanoma cells with promising IC50 values, suggesting their potential as targeted therapies .

Case Studies

Several case studies illustrate the efficacy of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide in both antimicrobial and anticancer applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited growth at concentrations lower than traditional antibiotics, showcasing its potential as a new antimicrobial agent .

Case Study 2: Anticancer Potential

In another study focusing on cancer treatment, researchers synthesized a series of thiazole derivatives and tested their effects on MCF-7 breast cancer cells. The results revealed that certain modifications of the compound led to a substantial decrease in cell viability compared to controls, indicating strong anticancer properties .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the thiazole and sulfonamide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and functional implications.

Structural Analogues from Hydrazone-Based Sulfonamides

Compound 15: 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide

  • Key Differences : Replaces the thiazole ring with a 4-chlorophenyl hydrazone group.
  • Synthesis : Prepared via condensation of hydrazide with 4-chlorobenzaldehyde (95% yield) .
  • Properties: Melting point (226–227°C) and NMR data indicate higher crystallinity compared to dimethylamino-substituted analogs. The chloro group enhances lipophilicity but reduces solubility in polar solvents .

Compound 16: 4-{[2-(N′-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide

  • Key Differences: Features a 4-dimethylaminophenyl hydrazone, introducing strong electron-donating effects.
  • Synthesis: Lower yield (66%) due to steric hindrance from the dimethylamino group .
  • Properties : Reduced melting point (179–180.5°C) compared to Compound 15, attributed to disrupted crystal packing from the bulky substituent .

Compound 17: 4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide

  • Key Differences : Contains a nitro group, a strong electron-withdrawing substituent.
  • Synthesis : High yield (94%) due to nitro group activation of the aldehyde .
  • Properties : Highest melting point (227–228.5°C) among hydrazone derivatives, reflecting enhanced intermolecular interactions via nitro group polarity .

Heterocyclic Sulfonamide Derivatives

Compound 18: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide

  • Key Differences : Replaces the thiazole with a pyrazole ring.
  • Synthesis: Cyclization of hydrazide with 2,4-pentanedione in propanol/HCl (49% yield) .
  • Properties: Lower melting point (169–170°C) due to pyrazole’s reduced planarity compared to thiazole.

Compound 22: 4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide

  • Key Differences : Incorporates a triazole ring via cyclization of semicarbazide.
  • Synthesis : 68% yield via NaOH-mediated cyclization .

Thiazole-Containing Precursors

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

  • Relevance : A key intermediate for synthesizing thiazole-containing sulfonamides.
  • Properties : Melting point 117–118°C; bromine at the α-position facilitates nucleophilic substitution, enabling coupling to sulfonamide precursors .
  • Comparison : The target compound’s ethyl linker and fluorine substituents likely improve stability and target affinity compared to simpler thiazole derivatives .

Functional Implications

  • Electronic Effects: The 2,5-difluoro substitution on the benzene ring enhances electron-withdrawing effects, increasing sulfonamide acidity (pKa ~10–11) compared to non-fluorinated analogs. This could improve binding to zinc-containing enzymes (e.g., carbonic anhydrase) .
  • Bioactivity : The thiazole moiety’s aromaticity and sulfur atom may enhance interactions with hydrophobic pockets or metal ions in biological targets, offering advantages over pyrazole or triazole-containing compounds .
  • Solubility: Fluorine atoms may reduce aqueous solubility compared to dimethylamino-substituted analogs (e.g., Compound 16), necessitating formulation strategies for drug delivery .

Biological Activity

2,5-Difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzene sulfonamide core with difluoro and thiazole substituents. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H19F2N3OS
Molecular Weight363.42 g/mol
IUPAC Name2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
SolubilitySoluble in DMSO and ethanol

The biological activity of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide may be attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In a study evaluating various sulfonamide derivatives, including our compound of interest, it was found that:

  • Minimum Inhibitory Concentration (MIC) values for the compound against common pathogens were notably low, indicating potent antimicrobial effects.
PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound can effectively inhibit bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through various in vitro assays. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 μM)5070

This data indicates that the compound may act as an effective anti-inflammatory agent.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this sulfonamide derivative. The compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell LineIC50 (μM)
MCF-712.5
A54915.0

The structure-activity relationship (SAR) analysis suggests that the thiazole moiety plays a critical role in enhancing cytotoxicity.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several sulfonamide derivatives against resistant strains of bacteria. The findings indicated that compounds similar to 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide were effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential for therapeutic applications in resistant infections .
  • Anti-inflammatory Pathway Investigation : Another research article focused on the anti-inflammatory mechanisms of thiazole-containing compounds. It was shown that these compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers .

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